An In-depth Technical Guide to the Synthesis and Characterization of o-Chlorophenyl diphenyl phosphate
An In-depth Technical Guide to the Synthesis and Characterization of o-Chlorophenyl diphenyl phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of o-Chlorophenyl diphenyl phosphate, a significant organophosphate compound. This document details a plausible synthetic route, outlines comprehensive characterization methodologies, and presents key data in a structured format for ease of reference and comparison.
Introduction
o-Chlorophenyl diphenyl phosphate is an aryl phosphate ester with potential applications in various fields, including medicinal chemistry and materials science. Its structural features, comprising a chlorinated phenyl group and two unsubstituted phenyl groups attached to a phosphate core, impart unique physicochemical properties that are of interest for the development of novel bioactive molecules and functional materials. This guide serves as a technical resource for researchers engaged in the synthesis and evaluation of this and related compounds.
Synthesis of o-Chlorophenyl diphenyl phosphate
The synthesis of o-Chlorophenyl diphenyl phosphate can be effectively achieved through the reaction of diphenyl phosphorochloridate with o-chlorophenol. This method offers a direct and high-yielding route to the desired product. An alternative, though potentially less selective, approach involves the sequential reaction of phosphorus oxychloride with phenol and then o-chlorophenol.
Recommended Synthetic Protocol
A recommended laboratory-scale synthesis is outlined below, based on established methodologies for the preparation of analogous triaryl phosphates.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Diphenyl phosphorochloridate | 268.65 | 10 | 2.69 g |
| o-Chlorophenol | 128.56 | 11 | 1.41 g |
| Triethylamine | 101.19 | 12 | 1.68 mL |
| Dichloromethane (anhydrous) | - | - | 50 mL |
Experimental Procedure:
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To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add o-chlorophenol (1.41 g, 11 mmol) and anhydrous dichloromethane (30 mL).
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Cool the solution to 0 °C in an ice bath.
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Slowly add triethylamine (1.68 mL, 12 mmol) to the stirred solution.
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In a separate flask, dissolve diphenyl phosphorochloridate (2.69 g, 10 mmol) in anhydrous dichloromethane (20 mL).
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Add the diphenyl phosphorochloridate solution dropwise to the o-chlorophenol solution at 0 °C over a period of 30 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium chloride.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
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Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
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Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure o-Chlorophenyl diphenyl phosphate.
Expected Yield: 85-95%
Characterization of o-Chlorophenyl diphenyl phosphate
Thorough characterization is essential to confirm the identity and purity of the synthesized o-Chlorophenyl diphenyl phosphate. The following analytical techniques are recommended.
Physical Properties
| Property | Value |
| Molecular Formula | C18H14ClO4P[1] |
| Molecular Weight | 360.73 g/mol [1] |
| Appearance | Colorless to pale yellow oil or solid |
| Melting Point | Not available in searched literature |
| Boiling Point | Not available in searched literature |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for o-Chlorophenyl diphenyl phosphate based on the analysis of structurally related compounds.
Table 3.2.1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.45 - 7.20 | m | 14H | Aromatic protons (phenyl and o-chlorophenyl) |
Table 3.2.2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 150.5 (d) | C-O (P-O-C, phenyl) |
| 147.0 (d) | C-O (P-O-C, o-chlorophenyl) |
| 130.5 | Aromatic CH |
| 129.8 | Aromatic CH |
| 127.5 | C-Cl (o-chlorophenyl) |
| 125.8 | Aromatic CH |
| 121.0 (d) | Aromatic CH |
| 120.5 (d) | Aromatic CH |
Note: (d) indicates a doublet due to phosphorus-carbon coupling.
Table 3.2.3: Predicted ³¹P NMR Spectral Data (CDCl₃, 162 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| -10 to -15 | P=O |
Table 3.2.4: Predicted FT-IR Spectral Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| 3060 - 3040 | Aromatic C-H stretch |
| 1590, 1490, 1450 | Aromatic C=C stretch |
| 1300 - 1250 | P=O stretch |
| 1200 - 1100 | P-O-C (aryl) stretch |
| 1050 - 950 | P-O-Ph stretch |
| 770 - 730 | C-Cl stretch |
| 750 - 690 | Aromatic C-H out-of-plane bend |
Table 3.2.5: Predicted Mass Spectrometry Data (EI)
| m/z | Interpretation |
| 360/362 | [M]⁺, [M+2]⁺ (presence of Chlorine) |
| 251 | [(C6H5O)2PO2]⁺ |
| 170 | [(C6H5O)PO2H]⁺ |
| 128/130 | [ClC6H4O]⁺ |
| 94 | [C6H5OH]⁺ |
| 77 | [C6H5]⁺ |
Experimental and Logical Workflow Diagrams
To visually represent the processes described, the following diagrams have been generated using Graphviz.
Caption: Synthesis workflow for o-Chlorophenyl diphenyl phosphate.
Caption: Logical workflow for the characterization of o-Chlorophenyl diphenyl phosphate.
Conclusion
This technical guide provides a detailed protocol for the synthesis of o-Chlorophenyl diphenyl phosphate and a comprehensive overview of its characterization. The presented data, while partially predictive due to limited specific literature, is based on sound chemical principles and data from closely related analogues. This document is intended to be a valuable resource for researchers, enabling the reliable preparation and characterization of this compound for further investigation in drug development and other scientific disciplines.
